N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide
Description
The compound “N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide” belongs to the 1,2,4-thiadiazine 1,1-dioxide class, characterized by a bicyclic core with sulfone groups at the 1,1-positions. Its structure includes a furan-2-carboxamido substituent attached to a phenyl ring, which is linked to the thiadiazine-carboxamide moiety. The sulfone groups enhance electronic stability and influence intermolecular interactions, while the furan ring may contribute to π-π stacking or hydrogen bonding, depending on substituent orientation .
Properties
IUPAC Name |
N-[4-(furan-2-carbonylamino)phenyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c24-18(15-5-3-11-28-15)20-12-7-9-13(10-8-12)21-19(25)17-22-14-4-1-2-6-16(14)29(26,27)23-17/h1-11,17,22-23H,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCOQSASBKCXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of the target compound, highlighting substituent variations, molecular properties, and biological activities:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The 2,4-difluorophenyl group in enhances electronegativity and membrane permeability, while IDRA 21 ’s chloro-methyl substitution optimizes AMPA receptor interaction .
- Fluorine/trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic resistance, critical for CNS-targeting drugs.
Hydrogen Bonding and Crystal Packing: Compounds with hydroxy (e.g., ) or aminocarbonyl groups form intramolecular H-bonds, stabilizing planar conformations. This is critical for receptor binding or crystal packing .
Stereoselectivity :
- IDRA 21 ’s (+) isomer is biologically active, emphasizing the role of stereochemistry in AMPA receptor modulation .
Therapeutic Potential: NSAID/Analgesic Activity: Benzothiazine derivatives (e.g., ) mimic Piroxicam’s mechanism, inhibiting cyclooxygenase enzymes. Antimicrobial Activity: Substituents like aminocarbonyl () or thiazole rings enhance interactions with bacterial targets.
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